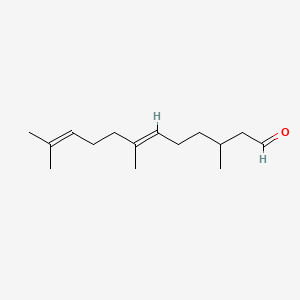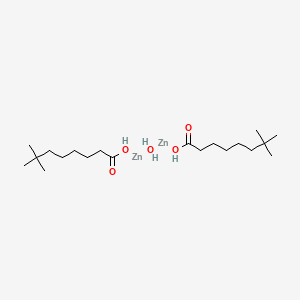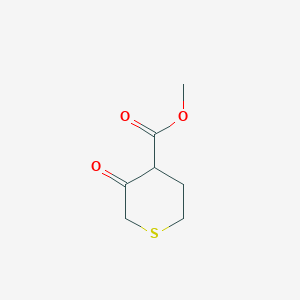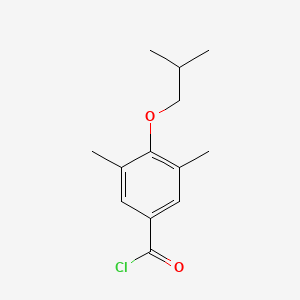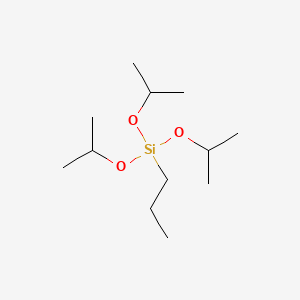
Tris(1-methylethoxy)propylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1-methylethoxy)propylsilane is an organosilicon compound with the molecular formula C12H28O3Si and a molecular weight of 248.43 g/mol . This compound is known for its unique chemical properties and is widely used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(1-methylethoxy)propylsilane can be synthesized through the reaction of propyltrichlorosilane with isopropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Tris(1-methylethoxy)propylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: this compound can undergo substitution reactions where the isopropoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides are commonly employed.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Tris(1-methylethoxy)propylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: This compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility.
Industry: this compound is employed in the production of advanced materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of tris(1-methylethoxy)propylsilane involves its interaction with various molecular targets. In chemical reactions, it acts as a silane donor, facilitating the formation of silicon-carbon bonds. The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Triisopropylsilane: Another organosilicon compound with similar properties but different applications.
Trimethoxypropylsilane: Similar in structure but with methoxy groups instead of isopropoxy groups.
Uniqueness: Tris(1-methylethoxy)propylsilane is unique due to its specific combination of isopropoxy groups and propylsilane backbone, which imparts distinct chemical reactivity and stability compared to other silanes .
Properties
CAS No. |
35108-12-4 |
|---|---|
Molecular Formula |
C12H28O3Si |
Molecular Weight |
248.43 g/mol |
IUPAC Name |
tri(propan-2-yloxy)-propylsilane |
InChI |
InChI=1S/C12H28O3Si/c1-8-9-16(13-10(2)3,14-11(4)5)15-12(6)7/h10-12H,8-9H2,1-7H3 |
InChI Key |
MQVCTPXBBSKLFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](OC(C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


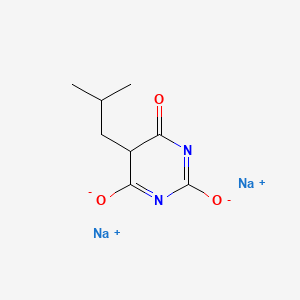
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)

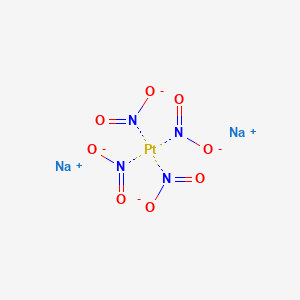
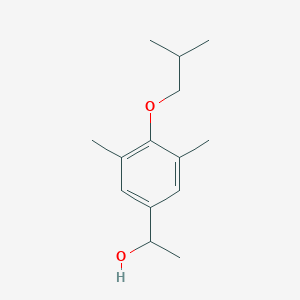
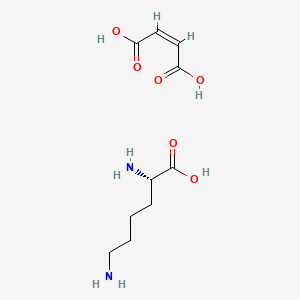
![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)
